molecular formula C30H30FN3O5 B2686331 1-(4-fluorobenzyl)-6,7-dimethoxy-3-(4-(piperidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1243060-53-8

1-(4-fluorobenzyl)-6,7-dimethoxy-3-(4-(piperidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2686331
CAS No.: 1243060-53-8
M. Wt: 531.584
InChI Key: WSHCQOQYEKZTJL-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-6,7-dimethoxy-3-(4-(piperidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with various functional groups such as fluorobenzyl, dimethoxy, and piperidine-1-carbonyl. The presence of these groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(4-fluorobenzyl)-6,7-dimethoxy-3-(4-(piperidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:

    Formation of the Quinazoline Core: The quinazoline core is typically synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, where a suitable fluorobenzyl halide reacts with the quinazoline core.

    Dimethoxylation: The dimethoxy groups are introduced through methylation reactions, often using reagents like dimethyl sulfate or methyl iodide.

    Attachment of the Piperidine-1-carbonyl Group: This step involves the acylation of the quinazoline core with a piperidine-1-carbonyl chloride or similar reagent.

Industrial production methods for this compound would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(4-fluorobenzyl)-6,7-dimethoxy-3-(4-(piperidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinazoline core or the benzyl moieties are replaced by other groups.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into smaller fragments.

Scientific Research Applications

1-(4-fluorobenzyl)-6,7-dimethoxy-3-(4-(piperidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinazoline derivatives have shown efficacy.

    Industry: The compound may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-6,7-dimethoxy-3-(4-(piperidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The presence of the fluorobenzyl and piperidine-1-carbonyl groups may enhance its binding affinity and specificity for these targets.

Comparison with Similar Compounds

1-(4-fluorobenzyl)-6,7-dimethoxy-3-(4-(piperidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione can be compared with other quinazoline derivatives, such as:

    Gefitinib: A quinazoline derivative used as an anticancer agent, specifically targeting epidermal growth factor receptor (EGFR) tyrosine kinase.

    Erlotinib: Another anticancer quinazoline derivative that inhibits EGFR tyrosine kinase.

    Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2, used in the treatment of breast cancer.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinazoline derivatives.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-3-[[4-(piperidine-1-carbonyl)phenyl]methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30FN3O5/c1-38-26-16-24-25(17-27(26)39-2)33(18-21-8-12-23(31)13-9-21)30(37)34(29(24)36)19-20-6-10-22(11-7-20)28(35)32-14-4-3-5-15-32/h6-13,16-17H,3-5,14-15,18-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHCQOQYEKZTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)C(=O)N5CCCCC5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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